
5,6-dichloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 5,6-dichloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione involves multiple steps, starting from basic phthalimide derivatives or similar precursors. For instance, derivatives of hexahydro-1H-isoindole-1,3(2H)-dione can be synthesized from 3-sulfolene, with subsequent modifications leading to various substituted isoindole diones through reactions like epoxidation and nucleophilic opening of the epoxide ring (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of isoindole dione derivatives shows significant variability based on the substituents and their positions. X-ray diffraction analyses reveal that these compounds can adopt non-planar conformations with varying dihedral angles between the isoindole and the phenyl rings, influencing their chemical and physical properties (Duru et al., 2018).
Chemical Reactions and Properties
Isoindole diones undergo various chemical reactions, including chlorotropic rearrangement in polar solvents, leading to the formation of new compounds with distinct structures and properties (Dyadyuchenko et al., 1999). These reactions are crucial for modifying the compound's chemical behavior and exploring its potential applications.
Physical Properties Analysis
The physical properties of isoindole dione derivatives, such as their crystalline structure and vibrational spectra, are closely related to their molecular structure. Studies using techniques like Fourier transform infrared (FTIR) and Raman spectroscopy, combined with quantum chemical calculations, provide detailed insights into their vibrational modes and structural parameters (Arjunan et al., 2009).
Chemical Properties Analysis
The chemical properties of isoindole dione derivatives, such as their reactivity and interactions with various nucleophiles, play a significant role in their applications and chemical behavior. The synthesis and reactions with N-nucleophiles have been explored to understand these properties and their implications for potential applications (Mukhomodyarova & Ibragimova, 2023).
properties
IUPAC Name |
5,6-dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-5-7-8(6-10(9)16)14(20)17(13(7)19)11-3-1-2-4-12(11)18/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBKTJKBZBNBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


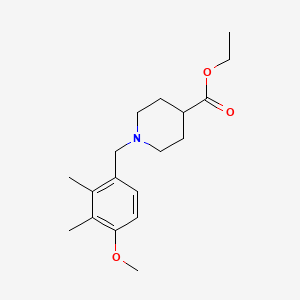
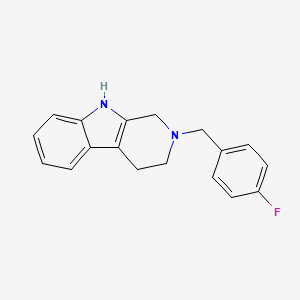
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5670110.png)

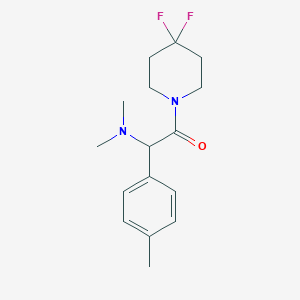
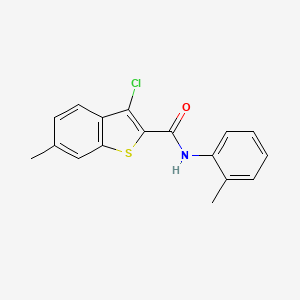
![2-(3-methoxypropyl)-9-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670129.png)
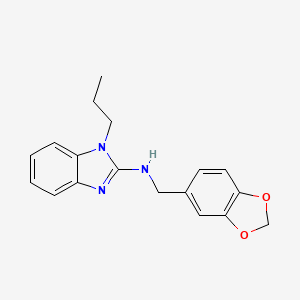
![1-methyl-1,2,3,4,5,11-hexahydro-6H-azepino[2,3-b]quinolin-6-one](/img/structure/B5670148.png)
![4-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5670149.png)
![(3R*,4S*)-1-[(6-methylquinolin-8-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670151.png)
![4-[(3,5-dimethylisoxazol-4-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5670164.png)
